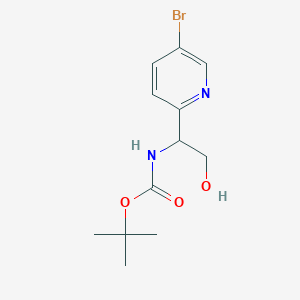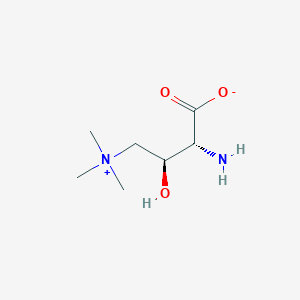![molecular formula C18H26O4 B13832157 methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate](/img/structure/B13832157.png)
methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DodovislactoneA is a naturally occurring compound found in certain plant species. It belongs to the class of lactones, which are cyclic esters known for their diverse biological activities. DodovislactoneA has garnered significant interest due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DodovislactoneA typically involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of a hydroxy acid under acidic conditions to form the lactone ring. The reaction conditions often involve the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of DodovislactoneA may involve biotechnological approaches, such as the extraction from plant sources or microbial fermentation. These methods are preferred for large-scale production due to their cost-effectiveness and sustainability. The extraction process involves the use of solvents like ethanol or methanol to isolate the compound from plant material, followed by purification steps such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
DodovislactoneA undergoes various chemical reactions, including:
Oxidation: DodovislactoneA can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of DodovislactoneA can yield alcohols or alkanes.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DodovislactoneA can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
DodovislactoneA has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: DodovislactoneA is studied for its role in plant metabolism and its potential as a natural pesticide.
Medicine: Research has shown that DodovislactoneA exhibits anti-inflammatory, anticancer, and antimicrobial properties, making it a promising candidate for drug development.
Industry: It is used in the formulation of cosmetics and personal care products due to its antioxidant properties.
Mécanisme D'action
The mechanism of action of DodovislactoneA involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, DodovislactoneA can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lactone B: Another naturally occurring lactone with similar biological activities.
Lactone C: Known for its antimicrobial properties and structural similarity to DodovislactoneA.
Uniqueness
DodovislactoneA stands out due to its unique combination of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its diverse range of applications in various fields makes it a compound of significant interest in scientific research.
Propriétés
Formule moléculaire |
C18H26O4 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate |
InChI |
InChI=1S/C18H26O4/c1-12-7-10-18-11-22-16(20)13(18)5-4-6-14(18)17(12,2)9-8-15(19)21-3/h5,12,14H,4,6-11H2,1-3H3/t12-,14-,17+,18-/m1/s1 |
Clé InChI |
MFJPXUVIKWWZNS-AQNCSGRASA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]1(C)CCC(=O)OC |
SMILES canonique |
CC1CCC23COC(=O)C2=CCCC3C1(C)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)






![2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium](/img/structure/B13832133.png)


